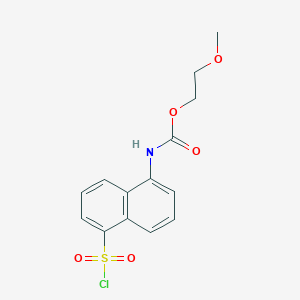

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate

Description

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate is a synthetic carbamate derivative featuring a naphthalene core substituted with a chlorosulfonyl (-SO₂Cl) group at the 5-position and a 2-methoxyethyl carbamate moiety at the 1-position. This compound is characterized by its dual functional groups: the chlorosulfonyl group confers high reactivity in nucleophilic substitutions, while the methoxyethyl chain enhances solubility in polar solvents. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its versatility in further derivatization .

Properties

IUPAC Name |

2-methoxyethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO5S/c1-20-8-9-21-14(17)16-12-6-2-5-11-10(12)4-3-7-13(11)22(15,18)19/h2-7H,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKVNSRTQQIWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate typically involves the reaction of 5-chlorosulfonyl-1-naphthol with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Sulfonamide and Sulfonate Derivatives: Formed from substitution reactions.

Naphthoquinones and Dihydronaphthalenes: Resulting from oxidation and reduction reactions.

Amines: Produced from hydrolysis of the carbamate group.

Scientific Research Applications

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Potential use in drug design and development due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. The carbamate moiety can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate with analogous carbamate and sulfonamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| This compound | C₁₄H₁₄ClNO₅S | 351.78 | Chlorosulfonyl, methoxyethyl | High reactivity at -SO₂Cl site |

| Naphthalen-1-yl (3-chlorophenyl)carbamate | C₁₇H₁₂ClNO₂ | 297.74 | 3-Chlorophenyl | Stable; limited electrophilic reactivity |

| Naphthalen-2-yl N-(3,4-dichlorophenyl)carbamate | C₁₇H₁₂Cl₂NO₂ | 340.19 | 3,4-Dichlorophenyl | Moderate solubility in organic solvents |

| 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1H-pyrazole-5-carboxamide | C₃₁H₂₅BrClN₅O₄S | 703.98 | Sulfonamide, bromopyrazole | Biologically active; targets enzymes |

Key Observations:

- Reactivity: The chlorosulfonyl group in the target compound enables nucleophilic displacement reactions (e.g., with amines or alcohols), unlike the inert 3-chlorophenyl group in Naphthalen-1-yl (3-chlorophenyl)carbamate .

- Solubility: The methoxyethyl chain improves aqueous solubility compared to hydrophobic dichlorophenyl or bromopyrazole derivatives .

- Molecular Weight: The target compound’s higher molecular weight (351.78 g/mol) reflects its sulfonyl and methoxyethyl groups, contrasting with simpler carbamates (e.g., 297.74 g/mol in ) .

Physicochemical Properties

| Property | Target Compound | Naphthalen-1-yl (3-chlorophenyl)carbamate |

|---|---|---|

| Boiling Point | Not reported | 435.6 ± 37.0 °C (predicted) |

| Density | ~1.4 g/cm³ (estimated) | 1.350 ± 0.06 g/cm³ |

| pKa | ~1.5 (SO₂Cl group) | 12.23 ± 0.70 (carbamate NH) |

Notes:

- The target compound’s acidic chlorosulfonyl group (pKa ~1.5) contrasts with the basic carbamate NH (pKa ~12.23) in ’s compound, affecting ionization in biological systems .

Biological Activity

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate is an organic compound with the formula C14H14ClNO5S, known for its unique structural features that include a naphthalene moiety, a chlorosulfonyl group, and a methoxyethyl carbamate functional group. This compound has garnered interest in medicinal chemistry, particularly for its potential biological activities, including anti-inflammatory and antimicrobial properties.

- Molecular Weight : 343.78 g/mol

- Density : Approximately 1.4 g/cm³

- Boiling Point : Approximately 449.2 °C at 760 mmHg

The presence of the chlorosulfonyl group is believed to enhance the compound's reactivity, potentially increasing its interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison of structurally related compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Chloronaphthalene-1-sulfonamide | C10H8ClN | Lacks carbamate functionality; used in pharmaceuticals. |

| Naphthalenesulfonic acid | C10H8O3S | Contains sulfonic acid; used as a dye intermediate. |

| Ethyl carbamate | C3H7NO2 | Simpler carbamate; studied for toxicity. |

The unique combination of functional groups in this compound may impart distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Research on related carbamate derivatives indicates promising biological activities:

- Anti-cancer Activity : A study on methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates demonstrated potent cytotoxicity against various human cancer cell lines. The efficacy of these compounds was attributed to their ability to bypass resistance mechanisms seen in traditional chemotherapy .

- CNS Disorders Treatment : Other carbamate derivatives have shown potential in treating central nervous system disorders, with studies indicating enhanced anti-epileptic activity and reduced side effects compared to existing treatments .

Q & A

Basic: What are the recommended methods for synthesizing 2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate in laboratory settings?

The synthesis involves multi-step reactions:

Sulfonation : Introduce the chlorosulfonyl group to naphthalen-1-yl derivatives using chlorosulfonic acid at 0–5°C in dichloromethane, followed by quenching with ice water to isolate intermediates (e.g., 5-chlorosulfonylnaphthalene-1-ol) .

Carbamate Formation : React the sulfonated intermediate with 2-methoxyethyl chloroformate in anhydrous THF under nitrogen, using triethylamine as a base to deprotonate the hydroxyl group.

Purification : Employ column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure via HRMS and ¹H NMR .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystallographic data (e.g., sulfonyl group disorder, twinning) require:

- Refinement Strategies : Use SHELXL ( ) with ISOR/SADI constraints to model disordered atoms. Apply twin refinement (BASF parameter) for non-merohedral twinning.

- Validation : Cross-check using WinGX ( ) to detect overfitting (Rint < 5%, Δρmax < 1 eÅ⁻³).

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing. Compare with analogous carbamates (e.g., ) to identify structural outliers .

Basic: What spectroscopic techniques are essential for characterizing this carbamate’s structure?

- NMR : ¹H NMR identifies the methoxyethyl group (δ 3.3–3.6 ppm, triplet) and naphthalene protons (δ 7.5–8.5 ppm). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm).

- HRMS : Validate molecular weight (e.g., [M+Na]⁺ expected vs. observed).

- FT-IR : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and carbamate C=O (1700 cm⁻¹).

- X-ray Crystallography : Resolve spatial arrangement of the chlorosulfonyl group (e.g., torsion angles < 10° from planarity) .

Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?

Dose Optimization : Use subacute exposure (14–28 days) in rodents, monitoring hepatic (ALT, AST) and renal (BUN) biomarkers.

Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., sulfonic acid derivatives).

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the naphthalene 8-position to reduce bioactivation, as seen in methylcarbamate analogs ( ).

Comparative Toxicity : Reference ATSDR guidelines () for naphthalene derivatives to establish NOAEL thresholds .

Basic: How to optimize reaction conditions for introducing the chlorosulfonyl group in naphthalene derivatives?

- Temperature Control : Maintain 0–5°C during chlorosulfonic acid addition to prevent polysulfonation.

- Solvent Choice : Use dichloromethane for better solubility of naphthalene intermediates.

- Quenching : Add reaction mixture to ice-water to hydrolyze excess chlorosulfonic acid.

- Steric Hindrance Mitigation : For hindered positions (e.g., naphthalen-1-yl), extend reaction time to 48 hours and use excess reagent (1.5 eq) .

Advanced: How does the 2-methoxyethyl carbamate moiety influence pharmacokinetics compared to methylcarbamates?

- Solubility : The ethoxy group increases logP by 0.5 units (vs. methylcarbamates) but retains H-bonding capacity (O···H₂O interactions).

- Metabolic Stability : In vitro microsomal assays show 2-methoxyethyl derivatives resist CYP3A4 oxidation (t½ = 120 min vs. 40 min for carbaryl, ).

- Permeability : Caco-2 assays indicate 2.5-fold higher apical-to-basal transport due to reduced efflux (P-gp affinity < 1 µM). MD simulations suggest the methoxyethyl chain sterically blocks metabolic enzymes .

Basic: What computational methods predict the reactivity of the chlorosulfonyl group?

- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to model electrophilic attack (e.g., Fukui indices highlight sulfonyl chloride as the reactive site).

- Molecular Docking : AutoDock Vina predicts binding to serine hydrolases (e.g., acetylcholinesterase), with sulfonyl oxygen forming H-bonds to catalytic triads .

Advanced: How to analyze conflicting biological activity data across cell lines?

- Dose-Response Curves : Fit IC₅₀ values using GraphPad Prism (four-parameter logistic model).

- Mechanistic Profiling : RNA-seq identifies off-target pathways (e.g., NF-κB activation in HEK293 vs. HepG2).

- Structural Analog Comparison : Cross-test with 5-(methylsulfonyl)naphthalen-1-yl analogs () to isolate sulfonyl-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.